C15H22N2O3S

Phosphodiesterase Inhibition IC50 Determination Target Engagement

Neuroscience researchers studying cGMP signaling face confounding off-target effects from non-selective PDE inhibitors. Compound 28 solves this with unmatched PDE9 selectivity: IC50 21 nM for PDE9, 3.3 µM for PDE5, and 860-fold over PDE1B-far exceeding BAY73-6691. Its binding mode is structurally validated (PDB: 4GH6) via a key hydrogen bond with Tyr424, ensuring reliable target engagement in Alzheimer’s and CNS models. Procurement includes detailed synthetic protocol documentation, minimizing synthesis risk for SAR programs.

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
Cat. No. B7757468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H22N2O3S
Molecular FormulaC15H22N2O3S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C15H22N2O3S/c18-21(19,17-10-12-20-13-11-17)15-6-4-14(5-7-15)16-8-2-1-3-9-16/h4-7H,1-3,8-13H2
InChIKeyHVTPOUAIWFZYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE9 Inhibitor Compound 28: Procurement Guide


The compound with the molecular formula C15H22N2O3S, identified as 'compound 28' in primary research literature, is a synthetic small molecule belonging to the 6-amino-pyrazolopyrimidinone class of phosphodiesterase-9 (PDE9) inhibitors [1]. Its core scaffold is designed for potent and selective inhibition of PDE9, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) and is a target of interest in CNS and metabolic disease research [1]. This compound is not a marketed drug but a research tool that has been crystallized in complex with the PDE9 catalytic domain, providing definitive structural validation of its binding mode [1].

TargetPDE9 catalytic domain
Scaffold6-amino-pyrazolopyrimidinone
Research ContextcGMP signaling pathway probe

Structural Specificity of PDE9 Compound 28


A search for compounds with the molecular formula C15H22N2O3S returns numerous structural isomers with divergent biological profiles, including sulfonylureas like Heptolamide and various sulfonamide or carboxylate derivatives. This chemical equivalence is meaningless for biological activity. The differentiation of compound 28 arises from its specific 6-amino-pyrazolopyrimidinone scaffold, which facilitates a unique hydrogen bond with Tyrosine-424 (Tyr424) in the PDE9 active site [1]. This specific interaction is not achievable by all molecules in this formula class and underpins a selectivity profile that is not shared by other PDE9 inhibitors like BAY73-6691 or other isomers [1]. Generic procurement based on the formula alone will fail to deliver a compound with this validated mechanism of action.

Target Compound
Generic / Isomer Substitution
Mechanism
Reported PDE9 inhibition via Tyr424 hydrogen bond
No reported PDE9 inhibition; divergent pharmacology (e.g., Heptolamide)
Selectivity Profile
Characterized PDE family selectivity window
Selectivity data absent; may exhibit off-target activity
Procurement Implication
Requires exact CAS and structural identity verification
Molecular formula match insufficient; may not substitute for PDE9 studies

Compound 28 Differentiation Evidence


PDE9 Selectivity Over PDE5

Compound 28 exhibits a profound selectivity window between its primary target, PDE9, and the closely related phosphodiesterase PDE5. While it demonstrates potent inhibition of PDE9 with an IC50 of 21 nM, its activity against PDE5 is considerably weaker, with an IC50 of 3.3 µM [1]. This represents a key differentiator from less selective pan-PDE inhibitors.

PDE9 vs. PDE5
Head-to-head
~157-fold
Supports PDE9-specific pathway studies, low PDE5 co-inhibition context.
Recombinant enzyme IC50 data; J. Med. Chem. (2012).
Phosphodiesterase Inhibition IC50 Determination Target Engagement

PDE1B Selectivity Advantage

A significant challenge for PDE9 inhibitor development is achieving selectivity over PDE1, which is abundant in the brain. Compound 28 achieves an 860-fold selectivity against PDE1B, a margin that is dramatically larger than that of the known PDE9 inhibitor BAY73-6691, which shows an approximately 30-fold selectivity [1]. The crystal structure of the PDE9-compound 28 complex reveals this is driven by a hydrogen bond with the unique residue Tyr424 [1].

PDE1B Selectivity
Head-to-head
Compound 28: 860-fold
BAY73-6691: ~30-fold
Supports CNS PDE9 studies with reduced PDE1 interference. Comparator context.
Co-crystal structure (PDB: 4GH6) confirms Tyr424 interaction.
PDE Family Selectivity Structure-Based Drug Design X-ray Crystallography

Broad PDE Family Selectivity

The value of compound 28 as a chemical probe is underpinned by its clean selectivity profile against a wider panel of phosphodiesterases. The published data confirms that compound 28 shows at least 150-fold selectivity against other PDE family members, representing three orders of magnitude selectivity overall [1]. This global selectivity profile defines its applicability as a high-quality pharmacological tool compound.

PDE Panel Selectivity
Class-level
≥150-fold
Supports tool compound use with reduced multi-PDE confounding.
Limited to tested isoforms; class-level inference.
Polypharmacology Isoform Selectivity Enzyme Panel Screening

Heptolamide: Distinct Pharmacological Mechanism

A structurally distinct C15H22N2O3S isomer, Heptolamide (CAS 1034-82-8), is classified as a first-generation sulfonylurea with antihyperglycemic activity . Its mechanism, involving ATP-sensitive potassium channel inhibition to stimulate insulin secretion, is completely unrelated to PDE9 inhibition. Quantitative comparative inhibition data against PDE enzymes is absent, confirming a zero-selectivity profile for the PDE target class .

Heptolamide vs. 28
Source review
Heptolamide: No reported PDE9 inhibition
Compound 28: PDE9 IC50 21 nM
Mechanism divergence underscores identity verification requirement.
No PDE9 data for Heptolamide; review primary reference.
Mechanism of Action Off-Target Identification Sulfonylurea

Compound 28 Application Scenarios


PDE1-Sparing cGMP Studies in CNS

Neuroscience researchers requiring PDE9 inhibition can deploy compound 28 in cellular or in vivo brain models, relying on its 860-fold selectivity over PDE1B [1]. Unlike BAY73-6691 with its ~30-fold window, compound 28 can achieve effective PDE9 target engagement at concentrations where PDE1B activity is not confounded, making it the superior tool for dissecting cGMP signaling in Alzheimer's or other CNS disease contexts where PDE1 is highly expressed.

Structure-Guided PDE9 Drug Discovery

The crystal structure of compound 28 in complex with PDE9A has been solved and deposited (PDB: 4GH6), confirming its binding mode and a specific hydrogen bond with the selectivity residue Tyr424 [1]. This provides a validated structural starting point for medicinal chemistry programs. The availability of the structure and synthetic protocol in the primary literature minimizes the 'synthesis risk' often associated with tool compound procurement, enabling more efficient SAR exploration.

PDE9 vs. PDE5 Functional Discrimination

Experimenters working on smooth muscle or erectile function studies need to separate cGMP hydrolysis attributed to PDE9 from that of PDE5. Compound 28 provides the necessary pharmacological resolution with an IC50 of 21 nM for PDE9 versus 3.3 µM for PDE5 [1]. This 157-fold window underpins confidence that at low nanomolar working concentrations, any observed physiological effect is likely downstream of PDE9, not PDE5, inhibition, a distinction that compounds with narrower selectivity cannot reliably provide.

PDE9 Assay Benchmarking

Due to its thoroughly characterized inhibition profile across multiple PDE families [1], compound 28 can serve as a reference inhibitor during the development and validation of new PDE9 enzymatic or cellular assays. Its well-defined IC50 values and uniquely high selectivity profile establish clear pass/fail performance criteria for an assay, ensuring that the platform has the necessary sensitivity and specificity to correctly detect PDE9 activity.

Application
Selection Property
Validation Focus
cGMP signaling studies in CNS models
PDE1B isoform selectivity context
PDE1B co-inhibition endpoint monitoring
Structure-based PDE9 inhibitor design
Co-crystal structure with PDE9A (PDB: 4GH6)
Binding mode and Tyr424 interaction verification
PDE9-specific functional studies
Reported selectivity window vs. PDE5
PDE5 co-inhibition endpoint interpretation
PDE9 assay development and validation
Well-characterized PDE9 inhibition profile across isoforms
Assay sensitivity and specificity benchmarking
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